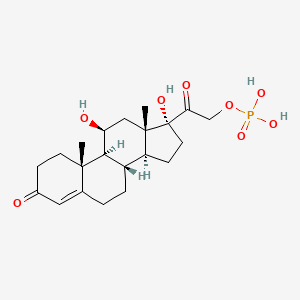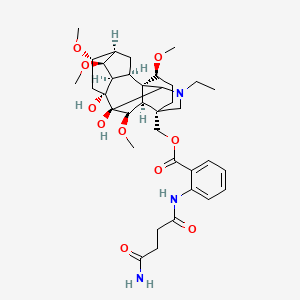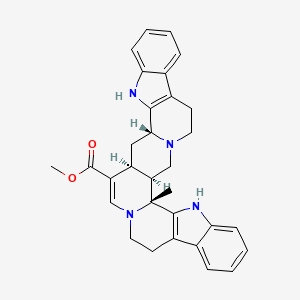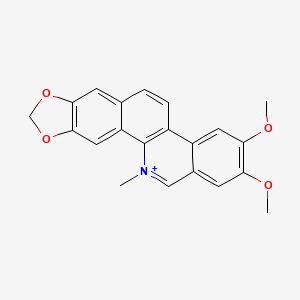
Nitidine
Descripción general
Descripción
Nitidine is a member of phenanthridines . It is a natural product found in Zanthoxylum ailanthoides, Zanthoxylum gilletii, and other organisms . Nitidine is a benzophenanthridine alkaloid found in species of the genus Zanthoxylum, notably in Zanthoxylum nitidum . This compound has anti-malarial activity .
Synthesis Analysis
Three related alkaloids, oxynitidine, nitidine, and 5,6-dihydronitidine, have been afforded by new synthetic protocols . In this approach, the Ni-catalyzed annulation reaction is indicated as the key step to construct the isoquinolinone core structure . The subsequent transformations lead to the target alkaloids . Another method for the synthesis of nitidine involves the use of aryl triflates as reaction partners in a palladium-catalyzed domino direct arylation/N-arylation .
Molecular Structure Analysis
Nitidine has a molecular formula of C21H18NO4+ . Its IUPAC name is 2,3-dimethoxy-12-methyl- [1,3]benzodioxolo [5,6-c]phenanthridin-12-ium . The molecular weight of Nitidine is 348.4 g/mol .
Chemical Reactions Analysis
The Ni-catalyzed annulation reaction is a key step in the synthesis of Nitidine . This reaction helps construct the isoquinolinone core structure, which is then transformed to produce the target alkaloids .
Physical And Chemical Properties Analysis
Nitidine has a molecular weight of 348.4 g/mol . Its IUPAC name is 2,3-dimethoxy-12-methyl- [1,3]benzodioxolo [5,6-c]phenanthridin-12-ium . More detailed physical and chemical properties of Nitidine are not available from the search results.
Aplicaciones Científicas De Investigación
Anticancer Activity
Nitidine has shown promising results as an anticancer agent. It has been found to inhibit cell growth in various cancer cell lines, including liver cancer, osteosarcoma, ovarian cancer, and breast cancer. The compound induces apoptosis in cancer cells through pathways associated with p53, p21, Bax, and Bcl-2 . Additionally, Nitidine chloride has been reported to inhibit the Janus-activated kinase 1/signal transducer and activator of transcription 3 (JAK1/STAT3) signaling pathway, which is crucial in liver cancer .
Anti-Inflammatory Properties
Inflammation-related diseases have also been a target for Nitidine’s therapeutic effects. It has been shown to exert anti-inflammatory activities, which could be beneficial in treating conditions like colitis and rheumatoid arthritis .
Neuroprotective Effects
Nitidine has demonstrated neuroprotective properties, which could make it a potential candidate for treating neurodegenerative diseases. Its ability to protect nerve cells from damage could be pivotal in research focusing on conditions such as Alzheimer’s and Parkinson’s disease .
Antimalarial Potential
The compound has been effective against malaria, a disease caused by Plasmodium parasites. Nitidine’s antimalarial activity could lead to the development of new therapeutic agents to combat this life-threatening disease .
Anti-HIV Activity
Nitidine has shown activity against the Human Immunodeficiency Virus (HIV), suggesting its potential use in the treatment of AIDS. Its ability to inhibit the replication of HIV could be a significant breakthrough in antiviral therapy .
Analgesic Effects
The analgesic properties of Nitidine could be harnessed for pain management. Its efficacy in relieving pain could make it a valuable addition to the field of analgesics .
Antifungal Applications
Nitidine also possesses antifungal activities, which could be utilized in treating fungal infections. Its ability to inhibit the growth of various fungi could lead to new treatments for mycoses .
Osteoporosis Treatment
Research has indicated that Nitidine chloride can alleviate the expression of osteoclast marker genes and suppress RANKL-induced NF-κB and NFATc1 signal paths. In vivo research has proven that Nitidine chloride counteracts estrogen deficiency-caused bone reduction in ovariectomized models .
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO4/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22/h4-10H,11H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMPSGJPCCJYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13063-04-2 (chloride) | |
| Record name | Nitidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60218846 | |
| Record name | Nitidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitidine | |
CAS RN |
6872-57-7 | |
| Record name | Nitidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6872-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933301178Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



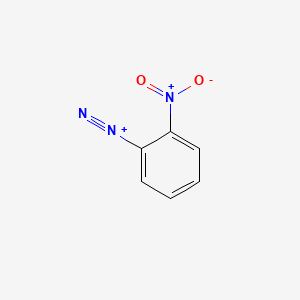

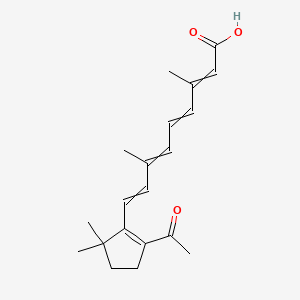


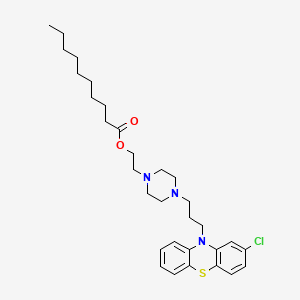
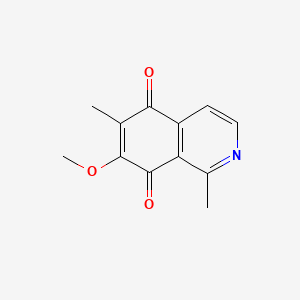
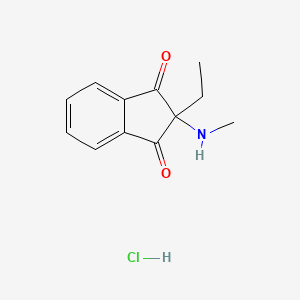
![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B1203375.png)


